

EGR1: A Direct Molecular Target of Ligustilide An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Ligustilide	
Cat. No.:	B1675387	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the direct molecular interaction between **Ligustilide**, a bioactive phthalide from Angelica sinensis, and Early Growth Response 1 (EGR1), a crucial transcription factor implicated in a myriad of cellular processes. This document synthesizes key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows. The evidence strongly supports EGR1 as a direct molecular target of **Ligustilide**, offering a promising avenue for therapeutic intervention in EGR1-driven pathologies.

Introduction

Ligustilide, a primary bioactive constituent of traditional medicinal herbs such as Angelica sinensis (Danggui) and Ligusticum chuanxiong, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. Early Growth Response 1 (EGR1), a zinc-finger transcription factor, plays a pivotal role in cell proliferation, differentiation, and apoptosis. Dysregulation of EGR1 is associated with numerous diseases, including cancer and inflammatory disorders. Recent research has identified a direct interaction between **Ligustilide** and EGR1, positioning EGR1 as a druggable target for this natural compound. This guide delves into the molecular intricacies of this



interaction, providing researchers and drug development professionals with a detailed understanding of the underlying science.

Ligustilide's Direct Engagement with EGR1: Quantitative Data

The direct binding of **Ligustilide** to EGR1 has been experimentally validated through multiple biophysical and cellular assays. A key study by Li et al. (2025) demonstrated this interaction, identifying the specific binding site and confirming target engagement in a cellular context.[1] While the precise equilibrium dissociation constant (Kd) from Surface Plasmon Resonance (SPR) analysis is not publicly available in the cited literature, the collective evidence from several assays robustly supports a direct and specific interaction.

Table 1: Summary of Ligustilide-EGR1 Interaction Data

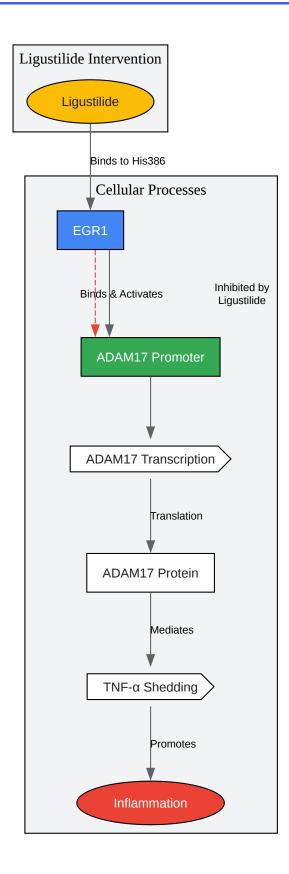


Parameter	Method	Observation	Reference
Binding Confirmation	Cellular Thermal Shift Assay (CETSA)	Ligustilide treatment increased the thermal stability of EGR1 in cell lysates, indicating direct binding.	[1]
Drug Affinity Responsive Target Stability (DARTS)	Ligustilide protected EGR1 from pronase- induced degradation in a dose-dependent manner, confirming interaction.	[1]	
Surface Plasmon Resonance (SPR)	Real-time analysis showed a direct binding interaction between Ligustilide and purified EGR1 protein.	[1]	_
Binding Site	Molecular Docking & Mutagenesis	Computational modeling predicted, and mutagenesis confirmed, that Ligustilide binds to the His386 residue of EGR1.	[1]

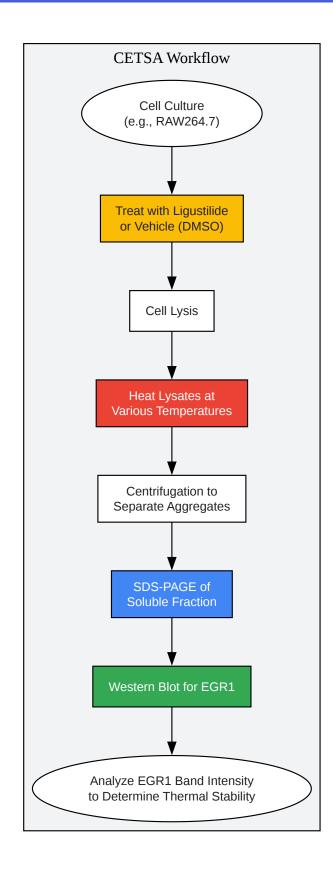
The EGR1-ADAM17-TNF-α Signaling Axis: A Target of Ligustilide

Ligustilide's engagement of EGR1 has significant downstream functional consequences. Research indicates that by binding to EGR1, **Ligustilide** inhibits its transcriptional activity, specifically targeting the promoter of A Disintegrin and Metalloproteinase 17 (ADAM17). This inhibition leads to a reduction in the expression of ADAM17, a key enzyme responsible for the shedding of Tumor Necrosis Factor-alpha (TNF- α), a potent pro-inflammatory cytokine.

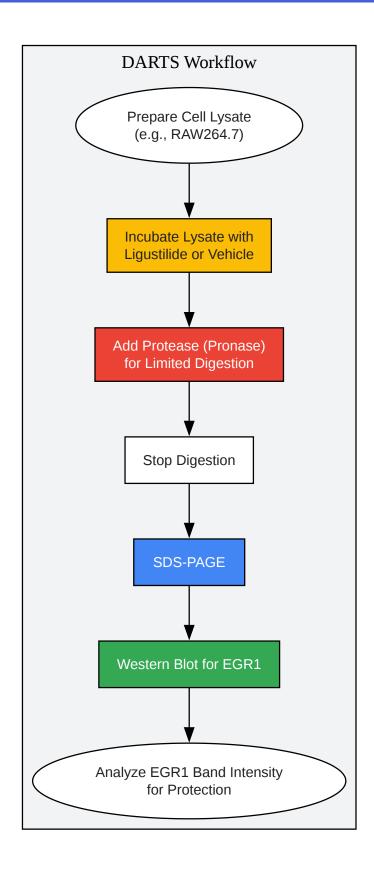




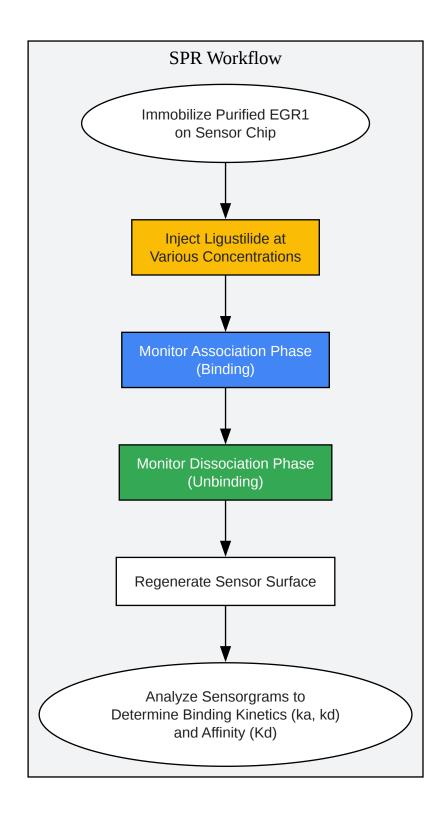












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References

- 1. Ligustilide Suppresses Macrophage-Mediated Intestinal Inflammation and Restores Gut Barrier via EGR1-ADAM17-TNF-α Pathway in Colitis Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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